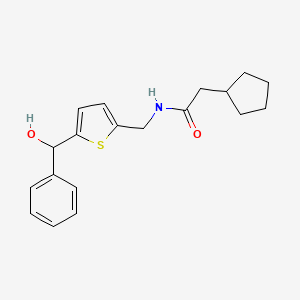

2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

Description

This compound is an acetamide derivative featuring a cyclopentyl group attached to the acetamide backbone and a thiophene ring substituted with a hydroxy(phenyl)methyl moiety. Its synthesis likely involves coupling reactions between functionalized thiophene intermediates and cyclopentyl-acetamide precursors, analogous to methods described for related acetamides .

Properties

IUPAC Name |

2-cyclopentyl-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-18(12-14-6-4-5-7-14)20-13-16-10-11-17(23-16)19(22)15-8-2-1-3-9-15/h1-3,8-11,14,19,22H,4-7,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZIGGZCJSTRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thiophene ring through a condensation reaction, followed by the introduction of the hydroxy(phenyl)methyl group. The final step involves the acylation of the thiophene derivative with cyclopentyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to alcohols or amines.

- Substitution Reactions : The thiophene ring can participate in electrophilic aromatic substitution reactions.

Biology

Research indicates that 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide exhibits significant biological activity:

- Antimicrobial Activity : In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

Medicine

The compound is being explored for its therapeutic potential in treating various diseases, particularly due to its anti-inflammatory properties. Its mechanism of action involves:

- Hydrogen Bonding : The hydroxy(phenyl)methyl group can form hydrogen bonds with proteins.

- π-π Interactions : The thiophene ring engages in π-π stacking with aromatic amino acids, potentially modulating enzyme activity or receptor binding.

Industrial Applications

In industry, 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is utilized in developing advanced materials such as:

- Organic Semiconductors : Due to its electronic properties stemming from the thiophene ring.

- Corrosion Inhibitors : Its structural features may enhance performance in protective coatings.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus, with a reported MIC of 64 µg/mL. This suggests potential for development into a new class of antimicrobial agents.

- Therapeutic Potential Evaluation : Research into the anti-inflammatory effects showed that derivatives similar to this compound could reduce inflammation markers in cellular models, indicating possible applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide and analogous compounds from the evidence:

Key Observations:

Backbone Diversity: The target compound’s thiophene core distinguishes it from hexane-based (peptide-like) or pyrimidine-based analogs. The cyclopentyl group introduces steric bulk compared to smaller substituents (e.g., methylpyridinyl in ), which may influence solubility or binding kinetics.

Functional Group Impact: The hydroxy(phenyl)methyl group on the thiophene ring is unique. This moiety could enhance hydrogen-bonding interactions compared to purely hydrophobic groups (e.g., dimethylphenoxy in ). In contrast, the chlorophenyl group in CPA () increases electrophilicity, affecting charge distribution and reactivity.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide , where thiol-containing intermediates react with chloroacetamides .

Biological Activity

2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

- Molecular Formula: C19H23NO2S

- Molecular Weight: 329.5 g/mol

- CAS Number: 1797277-86-1

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Hydrogen Bonding: The hydroxy(phenyl)methyl group can form hydrogen bonds with proteins, influencing their conformation and activity.

- π-π Interactions: The thiophene ring can engage in π-π stacking with aromatic amino acids in protein structures, potentially modulating enzyme activity or receptor binding .

Biological Activity Overview

Research indicates that 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide exhibits various biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro assays demonstrated significant inhibition against several bacterial strains, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammatory markers in cell cultures, indicating its potential use in treating inflammatory diseases. For instance, it was able to decrease the production of pro-inflammatory cytokines in mouse splenocytes .

Cancer Therapeutics

Preliminary research suggests that 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide may have anticancer properties. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects, particularly against leukemia cells, with an IC50 value indicating effective concentration levels .

Case Studies and Research Findings

- Study on Immune Modulation:

- Cytotoxicity Assays:

- Synergistic Effects:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)acetamide | Furan ring | Moderate antimicrobial activity |

| 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)pyrrole-2-yl)methyl)acetamide | Pyrrole ring | Lower anti-inflammatory effects |

The presence of the thiophene ring in 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide imparts unique electronic properties that enhance its biological activity compared to its furan and pyrrole counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyclopentyl-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide?

- Methodology : A common approach involves refluxing intermediates (e.g., 2-chloroacetamide derivatives) with sodium azide (NaN₃) in a toluene:water (8:2) solvent system. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, purification involves crystallization (ethanol) or extraction (ethyl acetate) . For cyclopentyl derivatives, Friedel-Crafts acylation or nucleophilic substitution may be employed, followed by coupling with thiophene intermediates under reflux .

Q. How is reaction progress monitored during synthesis?

- Methodology : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is standard. Spots are visualized under UV light or via iodine staining. For complex mixtures, HPLC or GC-MS can validate purity. Retention factor (Rf) discrepancies between intermediates and products indicate reaction completion .

Q. What analytical techniques confirm the compound’s structural integrity?

- Methodology :

- NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and acetamide carbonyl (δ ~167 ppm) .

- IR : Confirm C=O stretch (~1644 cm⁻¹) and O–H (hydroxy group) at ~3300 cm⁻¹ .

- X-ray crystallography : Resolve hydrogen bonding (e.g., O–H⋯O interactions) and torsional angles (e.g., 79.7° twist between phenyl and thiophene rings) .

Advanced Research Questions

Q. How do intermolecular interactions influence crystallographic packing?

- Methodology : X-ray diffraction reveals hydrogen-bonded chains (e.g., O–H⋯O interactions along the a-axis). Use software like SHELX or Olex2 to analyze R-factors (e.g., R1 = 0.060) and Flack parameters for absolute configuration validation. For example, cyclopentyl derivatives exhibit "envelope" conformations stabilized by bifurcated C–H⋯O contacts .

Q. What computational strategies predict reactivity and electronic properties?

- Methodology :

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Analyze molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites .

- HOMO-LUMO gaps : Evaluate electronic transitions (e.g., ΔE ~4.5 eV) to predict charge-transfer behavior .

- Docking studies : Simulate binding to biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

- Case Study : If NMR suggests planar acetamide groups but X-ray shows torsional twisting (e.g., C6–N1–C7–C8 = -116.3°), cross-validate with variable-temperature NMR or NOESY to assess conformational flexibility. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .

Q. What strategies optimize yield in multi-step syntheses?

- Methodology :

- Stepwise monitoring : Use TLC/HPLC to isolate intermediates (e.g., 2-azidoacetamides) before coupling.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thiophene intermediates.

- Catalysis : Employ carbodiimides (e.g., EDC·HCl) for amide bond formation, reducing side reactions .

Q. How is biological activity assessed against resistant bacterial strains?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.